(2S)-2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoic acid hydrochloride is a synthetic compound with potential applications in various scientific fields. This compound features a thiazole ring substituted with a chlorine atom, an amino group, and a propanoic acid moiety. The hydrochloride form enhances its solubility and stability, making it suitable for various experimental and industrial uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-chloro-1,3-thiazole and (S)-2-amino-3-bromopropanoic acid.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in polar solvents such as water or ethanol, under controlled temperatures ranging from 0°C to 50°C, and may require catalysts or bases to facilitate the substitution.
Industrial Production Methods
In an industrial setting, the synthesis of (2S)-2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoic acid hydrochloride can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing impurities and optimizing production efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the carboxylic acid group, potentially yielding thiazolidines or alcohols.
Substitution: The chlorine atom on the thiazole ring can be substituted by various nucleophiles, such as amines or thiols, to create a range of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles for Substitution: Ammonia, primary amines, thiols.
Major Products
Oxidation Products: Thiazole sulfoxides, thiazole sulfones.
Reduction Products: Thiazolidines, alcohol derivatives.
Substitution Products: Amino-thiazoles, thio-thiazoles.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain metal-catalyzed processes.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, which could be useful in drug development.
Protein Labeling: Utilized in biochemical assays for labeling and tracking proteins.
Medicine
Drug Development: Explored as a lead compound in the development of new therapeutic agents, particularly for its potential antimicrobial and anticancer properties.
Industry
Material Science: Used in the development of new materials with specific electronic or optical properties.
Agriculture: Investigated for its potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and amino group are crucial for binding to these targets, potentially inhibiting their activity or altering their function. This interaction can disrupt biological pathways, leading to the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-3-(1,3-thiazol-4-yl)propanoic acid: Lacks the chlorine substitution, which may affect its reactivity and binding properties.
(2S)-2-amino-3-(2-bromo-1,3-thiazol-4-yl)propanoic acid: Contains a bromine atom instead of chlorine, potentially altering its chemical behavior and biological activity.
(2S)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid: The methyl group provides different steric and electronic effects compared to the chlorine atom.
Uniqueness
The presence of the chlorine atom in (2S)-2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoic acid hydrochloride imparts unique electronic properties, enhancing its reactivity and binding affinity in various chemical and biological contexts. This makes it a valuable compound for research and industrial applications, distinguishing it from its analogs.
Properties
CAS No. |
2679950-38-8 |
---|---|
Molecular Formula |
C6H8Cl2N2O2S |
Molecular Weight |
243.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.